

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Cbz-2-piperidinecarboxylic acid*

Cat. No.: B031692

[Get Quote](#)

An In-Depth Technical Guide to (S)-(-)-1-Cbz-2-piperidinecarboxylic acid CAS Number: 28697-11-2

Introduction

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid, also known by its synonyms N-Cbz-(S)-(-)-pipecolinic acid or (2S)-1-[(Benzyl)carbonyl]piperidine-2-carboxylic acid, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a protected derivative of the non-proteinogenic amino acid (S)-pipecolic acid, its rigid piperidine ring and defined stereochemistry offer a valuable scaffold for designing structurally complex and highly specific therapeutic agents.^[1] The presence of the carbobenzyl (Cbz) protecting group on the nitrogen atom provides stability during multi-step syntheses while allowing for straightforward deprotection under specific conditions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical information on the compound's physicochemical properties, synthesis protocols, analytical methods, and applications, with a focus on the underlying scientific principles and practical considerations that inform its use in the laboratory and beyond.

Section 1: Core Physicochemical Properties and Identification

The unique identity and utility of (S)-(-)**1-Cbz-2-piperidinecarboxylic acid** are defined by its specific chemical and physical properties. The molecule's structure, featuring a saturated six-membered nitrogen heterocycle with a carboxylic acid at the C2 position and a Cbz-protected amine, imparts specific characteristics crucial for its synthetic applications. The (S)-configuration at the chiral center is fundamental to its role in asymmetric synthesis.

Table 1: Key Physicochemical and Identification Data

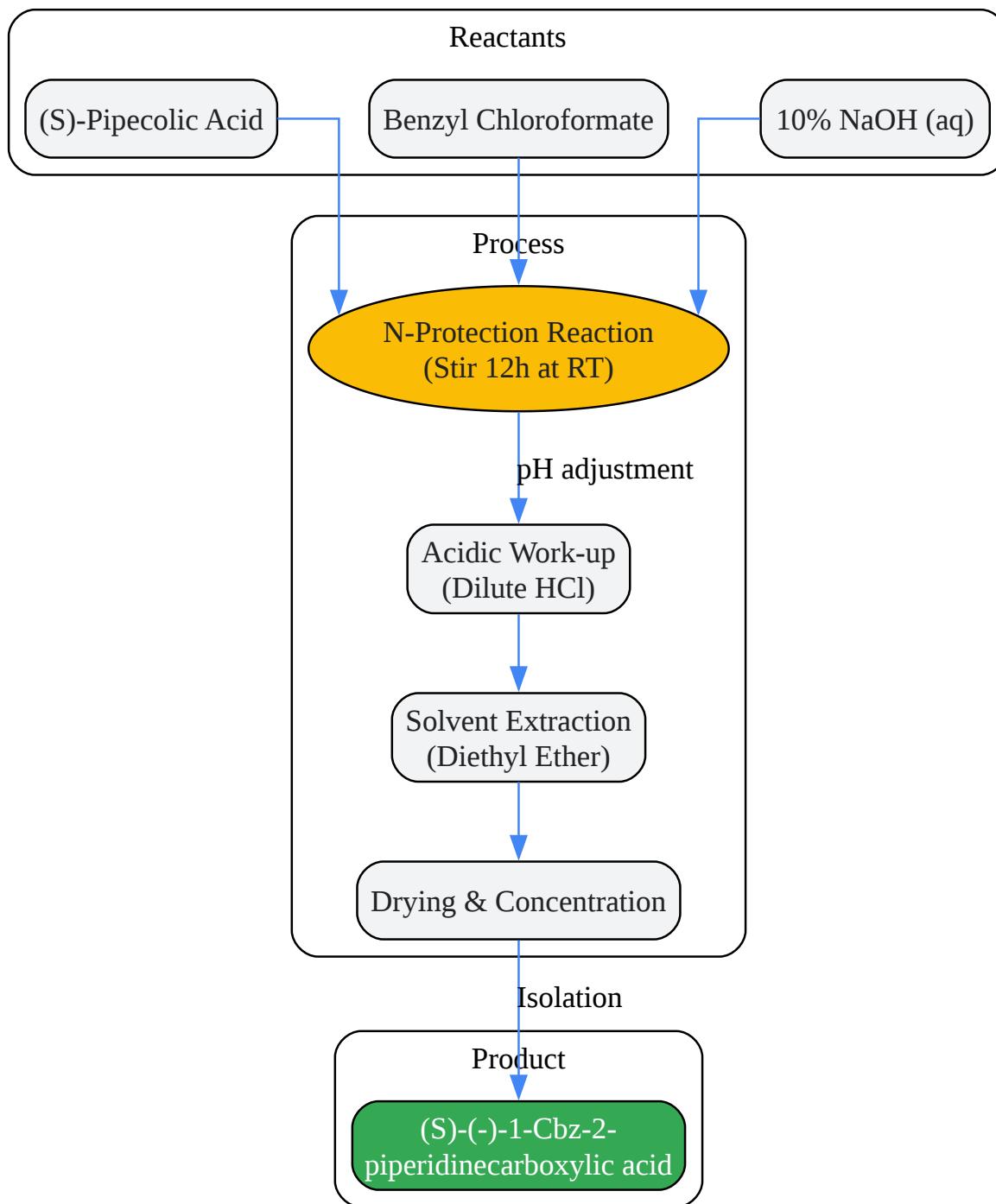
Property	Value	Source(s)
CAS Number	28697-11-2	[2]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[2]
Molecular Weight	263.29 g/mol	[2]
Melting Point	111-115 °C (lit.)	
Optical Activity	[α] ₂₂ /D -59°, c = 2 in acetic acid	
Appearance	White to off-white solid	N/A
SMILES String	OC(=O) [C@@H]1CCCCN1C(=O)OCC 2cccc2	

| InChI Key| ZSAIHAKADPJGN-LBPRGKRZSA-N | |

Section 2: Synthesis and Manufacturing Protocol

The most common laboratory-scale synthesis involves the N-protection of the parent amino acid, (S)-pipecolic acid. The following protocol details a standard procedure for this transformation.

Experimental Protocol: N-Carbobenzyloxy Protection of (S)-Pipecolic Acid


This procedure outlines the reaction of (S)-2-piperidinecarboxylic acid with benzyl chloroformate to yield the target compound.[\[3\]](#)

Step-by-Step Methodology:

- **Dissolution:** In a 250 mL four-neck flask equipped with a stirrer, add 10 g of (S)-2-piperidinecarboxylic acid. To this, add 80 g of a 10% (w/w) aqueous sodium hydroxide solution. Stir the mixture until the amino acid is completely dissolved.
 - **Expertise & Experience:** The basic aqueous solution serves two purposes: it deprotonates the carboxylic acid to form the more soluble sodium carboxylate salt, and it deprotonates the secondary amine, increasing its nucleophilicity for the subsequent reaction with the electrophilic protecting group reagent.
- **Reagent Addition:** In a separate vessel, prepare a mixture of 15.7 g of benzyl chloroformate (Cbz-Cl) and 25 g of 10% aqueous sodium hydroxide solution. Add this mixture dropwise to the stirred amino acid solution at room temperature.
 - **Trustworthiness:** The simultaneous dropwise addition of the Cbz-Cl and additional base is critical. This maintains a basic pH throughout the reaction, which is necessary to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
- **Reaction:** Continue stirring the reaction mixture at room temperature for 12 hours to ensure the reaction proceeds to completion.
- **Work-up & Extraction:**
 - Dilute the reaction mixture with 100 mL of diethyl ether.
 - Carefully adjust the pH of the aqueous layer to a weakly acidic state using dilute hydrochloric acid. This step protonates the carboxylate, rendering the final product less water-soluble and extractable into an organic solvent.
 - Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.
 - Combine all organic layers.

- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the solvent under reduced pressure to yield the final product, 1-N-benzyloxycarbonyl-2-piperidinecarboxylic acid. A typical yield for this procedure is around 96%.^[3]

Visualization of Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the N-Cbz protection of (S)-pipecolic acid.

Section 3: Applications in Drug Discovery and Development

The rigid, stereodefined structure of (S)-(-)-**1-Cbz-2-piperidinecarboxylic acid** makes it an invaluable chiral pool starting material. Its piperidine core is a prevalent motif in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

Key Therapeutic Areas:

- Oncology (PARP Inhibitors): This compound is a documented intermediate in the synthesis of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, a key fragment of the Poly(ADP-ribose) Polymerase (PARP) inhibitor ABT-888 (Veliparib).^[3] PARP inhibitors are a critical class of targeted therapies for cancers with specific DNA repair deficiencies.
- Osteoporosis (Cathepsin K Inhibitors): It serves as a starting material for preparing disubstituted azetidinones that act as selective inhibitors of cysteine protease cathepsin K.^[3] Cathepsin K is a primary enzyme involved in bone resorption, making its inhibition a therapeutic strategy for treating osteoporosis.
- General Medicinal Chemistry: The piperidine scaffold is widely used to explore chemical space and optimize lead compounds.^[4] Its incorporation can introduce a basic nitrogen center (after deprotection), which can be crucial for interacting with acidic residues in enzyme active sites or for improving aqueous solubility.

Visualization of Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Section 4: Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-(-)-**1-Cbz-2-piperidinecarboxylic acid** is essential for its use in GMP (Good Manufacturing Practice) environments and reproducible research. A combination of spectroscopic and chromatographic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The spectra for this compound are publicly available and can be used as a reference.[\[5\]](#)
- Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and formula.[\[5\]](#)
- Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A protocol for this analysis is outlined below.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess (e.e.) of the sample.

- System Preparation: Use a standard HPLC system equipped with a UV detector.
- Column: Select a suitable chiral stationary phase (CSP) column, such as a Daicel Chiralpak AD-H or equivalent.
- Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). An example could be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
 - Expertise & Experience: The apolar hexane and polar isopropanol create the separation environment. TFA is added to protonate the carboxylic acid, ensuring a consistent charge state and sharp peak shape.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

- Analysis:
 - Set the flow rate to 1.0 mL/min.
 - Set the UV detector to a wavelength where the phenyl group of the Cbz moiety absorbs, typically 254 nm.
 - Inject 10 μ L of the sample.
- Data Interpretation: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the (S)- and (R)-isomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard and Precautionary Information

Category	Code(s)	Description	Source(s)
Hazard Statements	H315, H319, H335	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[6]

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

Safe Handling Protocol

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[7\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[\[7\]](#)
 - Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[\[7\]](#)
 - Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask.
 - Skin and Body Protection: Wear a standard laboratory coat.
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[7\]](#)[\[9\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[7\]](#)[\[9\]](#)

Conclusion

(S)-(-)-1-Cbz-2-piperidinocarboxylic acid (CAS: 28697-11-2) is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated molecular architectures with therapeutic potential. Its well-defined stereochemistry, robust protecting group, and versatile piperidine core provide a reliable foundation for synthetic chemists aiming to develop next-generation pharmaceuticals. This guide has provided the essential technical knowledge—from synthesis and analysis to safe handling and application—to empower researchers to effectively and safely utilize this important compound in their drug discovery endeavors.

References

- (S)-(-)-1-Cbz-2-piperidinocarboxylic acid, 97%. Research Scientific. [\[Link\]](#)
- 1-Cbz-2-piperidinocarboxylic acid. LookChem. [\[Link\]](#)
- (S)-(-)

- Material Safety D
- (S)-(-)-**1-Cbz-2-piperidinocarboxylic acid**. SpectraBase. [Link]
- Piperazic Acid Synthesis. Bowers Lab, UNC. [Link]
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]
- A kind of preparation method of (S)-2-piperidinocarboxylic acid.
- Pipecolic acid. Wikipedia. [Link]
- (R)-(+)-**1-Cbz-2-piperidinocarboxylic acid** (97%). Amerigo Scientific. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 1-CBZ-2-PIPERIDINECARBOXYLIC ACID | 28697-07-6 [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. (R)-(+)-1-Cbz-2-piperidinocarboxylic acid 97 28697-09-8 [sigmaaldrich.com]
- 7. af.canbipharmacem.com [af.canbipharmacem.com]
- 8. fishersci.com [fishersci.com]
- 9. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- To cite this document: BenchChem. [(S)-(-)-1-Cbz-2-piperidinocarboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031692#s-1-cbz-2-piperidinocarboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com